molecular formula C20H27N3O2 B4882628 N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No. B4882628
M. Wt: 341.4 g/mol
InChI Key: MRHLHEYVKVRAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, also known as RO-3306, is a small molecule inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a key regulator of the cell cycle and is essential for cell division. RO-3306 has been extensively studied for its potential applications in cancer therapy and as a tool for studying the cell cycle.

Mechanism of Action

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a selective inhibitor of CDK1. It binds to the ATP binding site of the kinase and prevents its activity. CDK1 is essential for the progression of the cell cycle, and inhibition of this kinase leads to cell cycle arrest in the G2 phase.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to induce cell cycle arrest in various cell lines. It has also been shown to induce apoptosis in cancer cells. In preclinical models of cancer, N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to inhibit tumor growth and prolong survival.

Advantages and Limitations for Lab Experiments

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a potent and selective inhibitor of CDK1. It has been extensively studied and has a well-characterized mechanism of action. The inhibitor can be used to synchronize cells in different phases of the cell cycle and can be used to study the regulation of the cell cycle.
One limitation of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine is that it is not specific for CDK1 and can inhibit other CDKs at higher concentrations. Additionally, the inhibitor has poor solubility in water and requires the use of organic solvents for preparation.
List of

Future Directions

1. Development of more potent and selective CDK1 inhibitors
2. Investigation of the combination of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with other cancer therapies
3. Identification of biomarkers that predict response to CDK1 inhibitors
4. Investigation of the role of CDK1 in other diseases, such as neurodegenerative disorders
5. Development of new formulations of N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine with improved solubility and pharmacokinetic properties.

Synthesis Methods

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several intermediates, including a key intermediate that is produced through a Suzuki coupling reaction. The final product is obtained through a reduction reaction and subsequent purification steps.

Scientific Research Applications

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has a wide range of applications in scientific research. It has been used extensively as a tool for studying the cell cycle and its regulation. The inhibitor has been shown to induce cell cycle arrest in various cell lines and can be used to synchronize cells in different phases of the cell cycle.
N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has also been investigated for its potential applications in cancer therapy. CDK1 is overexpressed in many types of cancer, and inhibition of this kinase has been shown to induce apoptosis and inhibit tumor growth. N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been tested in preclinical models of cancer and has shown promising results as a potential therapeutic agent.

properties

IUPAC Name

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-2-13-6-8-14(9-7-13)21-19-5-3-4-16-17-12-15(23(24)25)10-11-18(17)22-20(16)19/h10-14,19,21-22H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLHEYVKVRAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NC2CCCC3=C2NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylcyclohexyl)-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.